molecular formula C19H17ClN2O6S2 B15189795 Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester CAS No. 102612-88-4

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester

Cat. No.: B15189795
CAS No.: 102612-88-4
M. Wt: 468.9 g/mol
InChI Key: XFVHQQNEQQVNRL-UHFFFAOYSA-N
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Description

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a sulfobenzylamino moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.

    Attachment of Sulfobenzylamino Moiety: The sulfobenzylamino group can be attached through a nucleophilic substitution reaction involving a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-5-acetic acid derivatives: Compounds with similar thiazole ring structures.

    Chlorophenyl derivatives: Compounds containing chlorophenyl groups.

    Sulfobenzylamino derivatives: Compounds with sulfobenzylamino moieties.

Uniqueness

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-hydroxy-alpha-sulfobenzylamino)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

102612-88-4

Molecular Formula

C19H17ClN2O6S2

Molecular Weight

468.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-hydroxyphenyl)methyl]sulfamic acid

InChI

InChI=1S/C19H17ClN2O6S2/c1-28-17(24)10-16-18(12-6-8-14(20)9-7-12)21-19(29-16)22(30(25,26)27)11-13-4-2-3-5-15(13)23/h2-9,23H,10-11H2,1H3,(H,25,26,27)

InChI Key

XFVHQQNEQQVNRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C(S1)N(CC2=CC=CC=C2O)S(=O)(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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